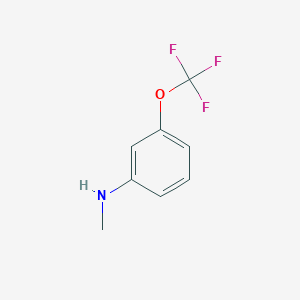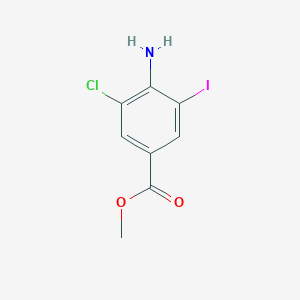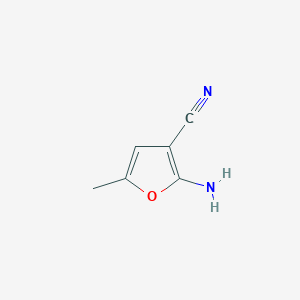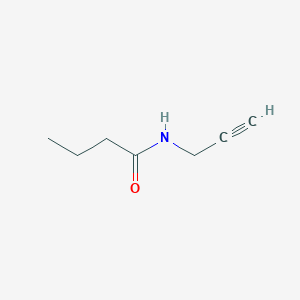
N-Bis(tert-butylacetate) bnezylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bis(tert-butylacetate) benzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of two tert-butyl acetate groups attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bis(tert-butylacetate) benzylamine typically involves the reaction of benzylamine with tert-butyl acetate under specific conditions. One common method is the nucleophilic substitution reaction where benzylamine reacts with tert-butyl acetate in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O) at elevated temperatures . This reaction proceeds efficiently under solvent-free conditions, yielding high purity products.
Industrial Production Methods
Industrial production of N-Bis(tert-butylacetate) benzylamine may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Bis(tert-butylacetate) benzylamine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Bis(tert-butylacetate) benzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Bis(tert-butylacetate) benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions are mediated by the functional groups present in the compound, including the benzylamine and tert-butyl acetate moieties .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-tert-butylamine: Similar in structure but lacks the additional tert-butyl acetate groups.
N-tert-Butylbenzylamine: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
N-Bis(tert-butylacetate) benzylamine is unique due to the presence of two tert-butyl acetate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)23-16(21)13-20(12-15-10-8-7-9-11-15)14-17(22)24-19(4,5)6/h7-11H,12-14H2,1-6H3 |
InChI Key |
BSCKIULDXAGBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)






![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)
![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
